9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic xanthine derivatives, characterized by a pyrimido[2,1-f]purine core. Key structural features include a benzyl group at position 9, methyl groups at positions 1 and 7, and a 2-morpholin-4-ylethyl substituent at position 2. The morpholine moiety enhances solubility and pharmacokinetic properties, while the benzyl group may influence receptor binding affinity.
Properties
IUPAC Name |
9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-17-14-27(16-18-6-4-3-5-7-18)22-24-20-19(29(22)15-17)21(30)28(23(31)25(20)2)9-8-26-10-12-32-13-11-26/h3-7,17H,8-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOAGPCDQQCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCOCC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 383.44 g/mol. The compound features a complex structure that includes a purine core modified by various substituents.
Antimicrobial Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antimicrobial properties. For example, structurally related compounds have shown strong in vitro activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 1 μM. These findings suggest that modifications at specific positions on the purine ring can enhance antimicrobial efficacy while maintaining low toxicity towards mammalian cells .
Anticonvulsant Properties
Research has highlighted the anticonvulsant potential of benzyl-substituted purines. In animal models, certain derivatives demonstrated effective seizure suppression comparable to established anticonvulsants like phenobarbital. The structure-activity relationship (SAR) studies revealed that electron-withdrawing groups at specific positions significantly enhance anticonvulsant activity .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific molecular targets involved in cellular signaling pathways contributes to its pharmacological profile. For instance, compounds targeting the DprE1 enzyme in Mtb have been identified as having a unique mechanism that disrupts mycobacterial cell wall biosynthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitubercular Activity : A study identified 2-morpholino-purine derivatives as potent antitubercular agents with low cytotoxicity and high selectivity indices. The derivatives were evaluated for their MIC against various strains of Mtb and showed promising results .
- CNS Activity : Another investigation into the CNS effects of benzyl-substituted purines revealed a dual activity profile where some compounds exhibited both stimulation and depression effects on the central nervous system. This highlights the complexity of their pharmacological actions and potential therapeutic applications in neuropsychiatric disorders .
Data Tables
| Biological Activity | MIC (μM) | ED50 (mg/kg) | Notes |
|---|---|---|---|
| Antitubercular (Mtb) | 1 | - | Low toxicity to mammalian cells |
| Anticonvulsant | - | 13-21 | Comparable to phenobarbital (22 mg/kg) |
| CNS Stimulation/Depression | - | - | Effects vary based on structural modifications |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights structural variations among analogs:
Key Observations :
- Position 9 Modifications : Benzyl (target compound), halogenated benzyl (e.g., 2-chloro-6-fluoro in ), and substituted phenethyl groups (e.g., 3,4-dimethoxy in ) are common. Halogenation and methoxy groups improve target engagement and metabolic stability.
- Position 3 Substituents : The morpholinylethyl group in the target compound contrasts with phenethyl () or alkyl chains (e.g., 3-methylbutyl in ). Morpholine enhances aqueous solubility, while phenethyl may increase CNS penetration.
- Synthetic Efficiency : Yields vary significantly (38–93%), influenced by reaction conditions (e.g., solvent-free microwave synthesis in vs. reflux in ).
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction parameters be optimized?
The synthesis involves multi-step organic reactions, including:
- Friedel-Crafts alkylation to introduce benzyl or substituted benzyl groups (e.g., 3-chlorobenzyl in ).
- Cyclization under controlled conditions (e.g., 80–100°C, THF/ethanol solvent systems) to form the purine-pyrimidine fused core ().
- Methylation/alkylation using iodomethane or alkyl halides in the presence of NaH or K₂CO₃ (). Optimization requires adjusting temperature (60–120°C), solvent polarity (DMF for polar intermediates), and catalysts (e.g., Pd for Suzuki-Miyaura coupling in ). Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which analytical methods are most reliable for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, morpholine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
- IR spectroscopy : To detect carbonyl stretches (~1700 cm⁻¹ for dione groups) .
Q. How can initial biological activity screening be designed for this compound?
- In vitro enzyme inhibition assays : Test against kinases (e.g., CDK2) or inflammatory mediators (COX-2) at concentrations of 1–100 μM, using ATP/GTP competitive binding protocols .
- Cell viability assays : Employ MTT or CCK-8 on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–50 μM) to identify subtoxic therapeutic windows.
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated inactivation, which may explain variability in in vivo vs. in vitro results .
Q. How can computational methods predict structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., ATP-binding pockets in kinases). Key residues (e.g., Lys33 in CDK2) may hydrogen-bond with morpholine or benzyl groups .
- QSAR modeling : Train models on substituent electronic parameters (Hammett σ) and steric bulk (molar refractivity) to prioritize derivatives .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Rodent models : Administer 10–50 mg/kg orally or intravenously in Sprague-Dawley rats. Monitor plasma half-life (LC-MS/MS) and tissue distribution .
- Xenograft studies : Implant HT-29 colon cancer cells in nude mice; measure tumor volume reduction over 21 days with biweekly dosing .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed couplings () for regioselective modifications.
- SAR Analysis : Combine docking with alanine-scanning mutagenesis to validate key target interactions.
- Data Validation : Replicate assays in triplicate with blinded analysis to minimize bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
